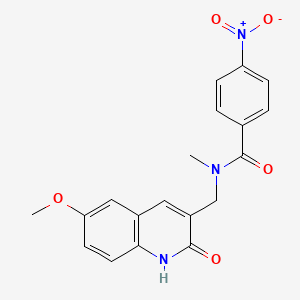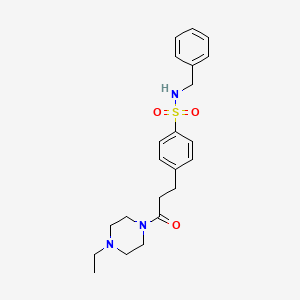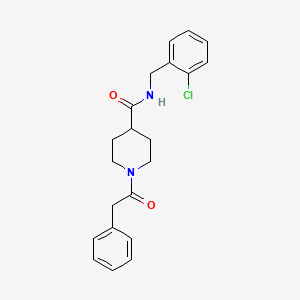
N-(2-chlorobenzyl)-1-(2-phenylacetyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-1-(2-phenylacetyl)piperidine-4-carboxamide, also known as CPCA, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications, especially in the treatment of addiction and pain management.
Mecanismo De Acción
The exact mechanism of action of N-(2-chlorobenzyl)-1-(2-phenylacetyl)piperidine-4-carboxamide is not fully understood. However, it is believed to act as a partial agonist at the mu-opioid receptor, which is involved in pain perception and addiction. This compound has been found to have a lower binding affinity to the mu-opioid receptor than traditional opioids, which may account for its reduced side effects and lower risk of addiction.
Biochemical and Physiological Effects:
This compound has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been found to reduce the rewarding effects of opioids and prevent the development of tolerance and dependence. This compound has been shown to have a lower risk of respiratory depression than traditional opioids, which is a common side effect of opioid use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-chlorobenzyl)-1-(2-phenylacetyl)piperidine-4-carboxamide is its lower risk of addiction and respiratory depression compared to traditional opioids. This makes it a promising candidate for the treatment of pain and addiction. However, this compound is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, the synthesis of this compound is complex and requires specialized equipment, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research of N-(2-chlorobenzyl)-1-(2-phenylacetyl)piperidine-4-carboxamide. One potential application is in the treatment of chronic pain, particularly in patients who are at risk of developing opioid dependence. This compound may also be useful in the treatment of other addictive disorders, such as alcohol and nicotine addiction. Further research is needed to establish the safety and efficacy of this compound in humans, as well as to optimize its synthesis and formulation for clinical use.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-1-(2-phenylacetyl)piperidine-4-carboxamide involves the reaction of N-benzylpiperidine with 2-chlorobenzoyl chloride in the presence of a base, followed by the acylation of the resulting intermediate with phenylacetyl chloride. The final product is obtained by the reaction of the intermediate with ammonium carbonate. The purity and yield of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-1-(2-phenylacetyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of pain. It has also been shown to have anti-addictive effects, particularly in the context of opioid addiction. This compound has been found to reduce the rewarding effects of opioids and prevent the development of tolerance and dependence.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(2-phenylacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c22-19-9-5-4-8-18(19)15-23-21(26)17-10-12-24(13-11-17)20(25)14-16-6-2-1-3-7-16/h1-9,17H,10-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLKRORLWSTDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


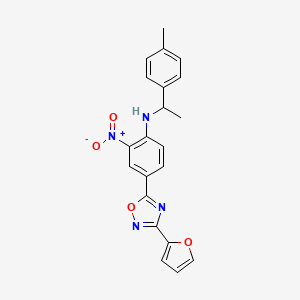


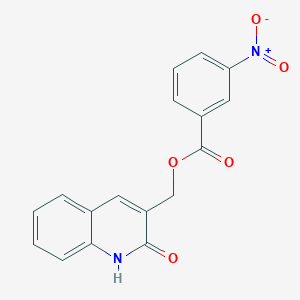
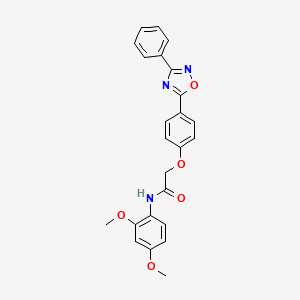
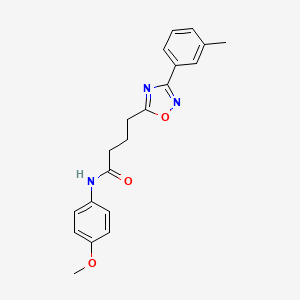
![N'-cycloheptylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699640.png)
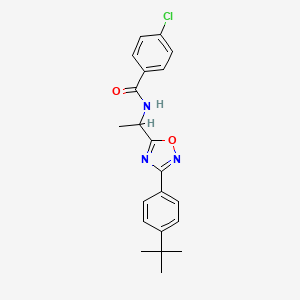
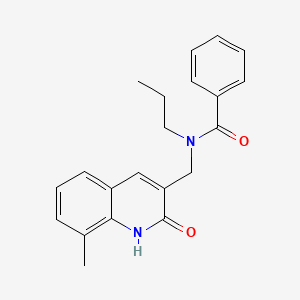
![4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B7699657.png)
